Ethyl 4-[[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino]benzoate
Overview
Description
Ethyl 4-[[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino]benzoate is a complex organic compound characterized by the presence of trifluoromethyl groups and a benzoate ester. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino]benzoate typically involves multiple steps:
Formation of 3-hydroxy-4,4,4-trifluorobutanoic acid: This step involves the reaction of trifluoroacetic acid with a suitable alcohol under controlled conditions to form the intermediate 3-hydroxy-4,4,4-trifluorobutanoic acid.
Esterification: The intermediate is then esterified with ethanol to form ethyl 3-hydroxy-4,4,4-trifluorobutanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-[[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino]benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-[[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino]benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 4-[[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino]benzoate can be compared with other similar compounds to highlight its uniqueness:
Ethyl 3-amino-4,4,4-trifluorocrotonate: This compound has a similar trifluoromethyl group but differs in its amino and crotonate structure.
Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutanoate: This compound shares the trifluoromethyl and hydroxy groups but has a different butanoate structure.
Ethyl 4,4,4-trifluoro-2-butynoate: This compound has a trifluoromethyl group but differs in its butynoate structure.
The unique combination of trifluoromethyl groups and benzoate ester in this compound imparts distinct properties that make it valuable in various applications.
Properties
IUPAC Name |
ethyl 4-[[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F6NO4/c1-2-25-11(23)8-3-5-9(6-4-8)21-10(22)7-12(24,13(15,16)17)14(18,19)20/h3-6,24H,2,7H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNACZYJUVFSNQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F6NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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